molecular formula C15H21NO5 B4118333 N-(3,4-dimethoxybenzoyl)leucine

N-(3,4-dimethoxybenzoyl)leucine

Cat. No. B4118333
M. Wt: 295.33 g/mol
InChI Key: KXKDPZJOWUXOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzoyl)leucine, also known as DMB-L-Leu, is a synthetic amino acid derivative that has gained attention in scientific research due to its potential applications in the field of proteomics. This compound is a useful tool for studying protein synthesis and degradation pathways, as well as for identifying and characterizing post-translational modifications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzoyl)leucine is related to its ability to be incorporated into proteins during synthesis. Once incorporated, the compound can be detected using mass spectrometry techniques, allowing researchers to track its fate within the protein and monitor protein degradation pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzoyl)leucine has been shown to have no significant effect on cell viability or proliferation, making it a safe and useful tool for studying protein turnover rates. Additionally, this compound has been used to identify and characterize post-translational modifications, such as ubiquitination and phosphorylation, that play important roles in protein function and regulation.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(3,4-dimethoxybenzoyl)leucine in scientific research is its ability to accurately measure protein turnover rates in cells and tissues. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using N-(3,4-dimethoxybenzoyl)leucine is its potential to alter protein function or stability when incorporated into certain regions of the protein. Therefore, careful experimental design and analysis is necessary to ensure accurate and reliable results.

Future Directions

As research on N-(3,4-dimethoxybenzoyl)leucine continues, there are several potential future directions for this compound. One area of interest is the development of new techniques for analyzing protein turnover rates and degradation pathways using N-(3,4-dimethoxybenzoyl)leucine. Additionally, researchers may explore the use of this compound in identifying and characterizing new post-translational modifications that play important roles in protein function and regulation. Finally, further studies may investigate the potential applications of N-(3,4-dimethoxybenzoyl)leucine in drug discovery and development, particularly in the development of new therapies for diseases related to protein degradation pathways.

Scientific Research Applications

N-(3,4-dimethoxybenzoyl)leucine has been used in a variety of scientific research applications, including the identification and quantification of protein turnover rates in cells and tissues. This compound can be incorporated into proteins during synthesis, and its presence can be detected using mass spectrometry techniques. By measuring the rate of N-(3,4-dimethoxybenzoyl)leucine incorporation and subsequent degradation, researchers can obtain valuable information about protein turnover rates and degradation pathways.

properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9(2)7-11(15(18)19)16-14(17)10-5-6-12(20-3)13(8-10)21-4/h5-6,8-9,11H,7H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKDPZJOWUXOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzoyl)leucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.